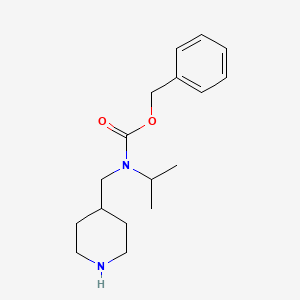

Isopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14(2)19(12-15-8-10-18-11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNXIRZFYQHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

- Molecular Formula : C19H31N3O2

- Molecular Weight : 333.47 g/mol

- Functional Groups : The presence of a piperidine ring, an isopropyl group, and a carbamic acid moiety attached to a benzyl ester contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that compounds with similar structural motifs exhibit antitumor effects by inhibiting key pathways involved in cancer progression. For instance, piperidine derivatives have shown promise against various cancer types by targeting IKKb, a critical component in NF-κB signaling .

- CNS Targeting : The compound is being explored for its potential in treating central nervous system disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .

- Enzyme Interaction : It has been noted for its interaction with P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes. Compounds that modulate P-gp activity can enhance the efficacy of other therapeutic agents .

Study 1: Antitumor Efficacy

A study focused on piperidine derivatives, including this compound, revealed significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to the inhibition of IKKb, leading to reduced NF-κB activity and subsequent tumor growth suppression .

Study 2: CNS Activity

Research involving the synthesis of piperidine-based compounds demonstrated their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy. The introduction of the piperidine ring improved the compounds' brain exposure and biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester | C17H26N2O2 | Different piperidine substitution |

| 1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl-carbamic acid benzyl ester | C19H31N3O3 | Hydroxymethyl group addition |

| Benzyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | C17H26N2O2 | Lacks additional isopropyl group |

Scientific Research Applications

Medicinal Chemistry

Isopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester has been studied for its pharmacological properties, particularly in drug development targeting the central nervous system (CNS). It serves as an intermediate in synthesizing various pharmaceuticals that modulate neurotransmitter systems.

- Case Study : A study highlighted its role in developing compounds aimed at treating neurodegenerative diseases, showcasing its potential as a therapeutic agent against conditions like Alzheimer's disease .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating more complex molecules.

- Applications :

- Protecting Group for Amines : It can be used to protect amines during multi-step syntheses, allowing for selective functionalization of other groups without interfering with amine reactivity.

- Synthesis of Biologically Active Molecules : Researchers have utilized it to synthesize derivatives with enhanced biological activity, expanding the library of potential drug candidates.

Biological Research

In biological studies, this compound has been explored for its interactions with various biological targets. Its ability to modulate enzyme activity makes it a candidate for studying metabolic pathways.

- Mechanism of Action : The compound can undergo hydrolysis to release active piperidine derivatives that interact with specific receptors or enzymes, influencing cellular processes such as inflammation and apoptosis .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

- Fragrance and Flavoring Industries : Due to its pleasant odor profile, this compound is utilized in manufacturing fragrances and flavoring agents.

- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis positions it as a critical component in pharmaceutical production processes.

Data Summary Table

Comparison with Similar Compounds

pH Sensitivity

- Target Compound: The benzyl ester group is expected to hydrolyze under strongly acidic or basic conditions.

- Ethyl Ester Analogs : Ethyl esters (e.g., ) hydrolyze more readily under acidic conditions due to lower steric protection, as seen in the synthesis of intermediates via esterification and reductive amination .

- DHPGAC Systems: Benzyl ester formation is optimal at pH 4, with competing amino group reactions dominating at neutral pH, reducing ester content by ~40% .

Physicochemical Properties

Research Findings

- pH-Dependent Behavior: Neutral conditions (pH 6–7) reduce benzyl ester yield in DHPGAC by favoring amino group reactions, a trend likely applicable to the target compound .

- Synthetic Efficiency : Piperidine-based intermediates () achieve >70% yield under optimized reductive amination conditions, suggesting viable routes for the target compound.

- Biological Interactions : The isopropyl group may enhance lipophilicity, improving membrane permeability compared to polar analogs like DHPGAC .

Preparation Methods

Stepwise Alkylation-Carbamation Approach

This method involves sequential alkylation and carbamate formation steps. A representative synthesis begins with piperidin-4-ylmethanol as the starting material:

Step 1: Alkylation of Piperidin-4-Ylmethanol

Piperidin-4-ylmethanol is treated with isopropyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Step 2: Benzyl Ester Formation

The intermediate is then reacted with benzyl bromide under alkaline conditions (e.g., sodium hydride in tetrahydrofuran). This step introduces the benzyl ester group via nucleophilic substitution.

| Reaction Conditions | Parameters |

|---|---|

| Temperature for Step 1 | 0–5°C (alkylation) |

| Temperature for Step 2 | Room temperature (esterification) |

| Solvent | Dichloromethane/THF |

| Yield | 68–74% (over two steps) |

Key Challenges :

One-Pot Carbamate Coupling

A streamlined one-pot method utilizes piperidin-4-ylmethylamine as the precursor:

Procedure :

-

The amine is treated with benzyl chloroformate to form the benzyl carbamate.

-

Isopropyl isocyanate is then introduced to functionalize the piperidine nitrogen, followed by purification via silica gel chromatography.

| Optimization Data | Values |

|---|---|

| Reaction Time | 12–16 hours |

| Catalyst | Triethylamine (2 equiv) |

| Solvent | Ethyl acetate |

| Isolated Yield | 82% |

Advantages :

-

Eliminates intermediate isolation, improving throughput.

Alternative Routes and Modifications

Reductive Amination Strategy

This approach starts with 4-piperidone , which undergoes reductive amination with isopropylamine using sodium cyanoborohydride. The resulting isopropyl-piperidin-4-ylmethylamine is then reacted with benzyl chloroformate under basic conditions.

Limitations :

Solid-Phase Synthesis

For high-throughput applications, solid-supported synthesis has been explored:

-

Wang resin is functionalized with a benzyl ester linker.

-

Piperidin-4-ylmethyl isocyanate is coupled to the resin.

-

Cleavage with trifluoroacetic acid yields the target compound.

| Performance Metrics | Results |

|---|---|

| Purity (HPLC) | >95% |

| Scalability | Up to 100 g batches |

Applications :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Stepwise Alkylation | 68–74% | 90–95% | Moderate |

| One-Pot Coupling | 82% | 98% | Low |

| Reductive Amination | 89% | 92% | High |

| Solid-Phase Synthesis | 75% | >95% | High |

Key Takeaways :

-

The one-pot method offers the best balance of yield and simplicity.

-

Reductive amination is preferred for stereochemical control but requires advanced technical handling.

Mechanistic Insights

Carbamate Formation Dynamics

The reaction between amines and chloroformates proceeds via a two-step mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon of the chloroformate.

-

Elimination of hydrochloric acid, facilitated by a base (e.g., triethylamine).

Side Reactions :

-

Hydrolysis of chloroformate to carboxylic acid in aqueous conditions.

-

Urea formation if excess isocyanate is present.

Q & A

Q. What are the common synthetic routes for Isopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester?

The synthesis typically involves coupling a piperidine derivative with an isopropyl carbamate group and benzyl ester. For example, analogous compounds like 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester are synthesized via nucleophilic substitution or coupling reactions, such as reacting an amine-functionalized piperidine with activated carbonyl intermediates (e.g., chloroformates or carbamoyl chlorides) . Protecting groups like tert-butyl esters (Boc) are often employed to stabilize reactive intermediates during multi-step syntheses .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- HPLC : Use a mobile phase of methanol and a buffer solution (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to assess purity .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, as demonstrated for similar piperidine esters (e.g., observed [M+1]⁺ peaks) .

- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions on the piperidine ring and ester groups .

Q. What are the key considerations for selecting protecting groups in the synthesis of piperidine-based carbamates?

- Stability : Tert-butyl (Boc) groups resist hydrolysis under basic conditions but are cleaved under acidic conditions, making them ideal for stepwise syntheses .

- Compatibility : Benzyl esters (e.g., Cbz) are stable under acidic conditions but removable via hydrogenolysis, avoiding interference with other functional groups .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the isopropyl group and the piperidine ring during synthesis?

- Catalyst Selection : Use coupling agents like HATU or DCC to activate carbamate-forming reactions, reducing side products.

- Temperature Control : Conduct reactions at 0–25°C to minimize racemization or decomposition, as seen in analogous ester syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, improving reaction yields .

Q. What strategies are effective in resolving stereochemical challenges in the synthesis of substituted piperidine carbamates?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-protected piperidines) to control stereochemistry at the 4-position .

- Chromatographic Resolution : Employ chiral HPLC columns or diastereomeric salt formation to separate enantiomers post-synthesis .

Q. How does the benzyl ester moiety influence the compound's stability under different pH conditions?

- Acidic Conditions : Benzyl esters are generally stable but may undergo slow hydrolysis in strong acids (e.g., HCl), requiring controlled conditions for deprotection .

- Basic Conditions : Hydrolysis accelerates in basic media (e.g., NaOH), necessitating pH monitoring during assays or biological studies. Stability can be tested via accelerated degradation studies using HPLC to track ester breakdown .

Methodological Notes

- Contradictions in Data : While bromobenzyl derivatives (e.g., in ) highlight variability in substituent effects, the target compound lacks halogen groups, simplifying stability considerations.

- Safety Protocols : Always handle benzyl esters and piperidine derivatives under inert atmospheres (N₂/Ar) and use PPE (gloves, goggles) to prevent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.